molecular formula C19H17NO5 B2805013 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859662-63-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2805013
CAS RN: 859662-63-8
M. Wt: 339.347
InChI Key: IIJIMZPTGXYAEX-IUXPMGMMSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzodioxole ring can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Pathways : A novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was explored, demonstrating the utility of tandem oxidative aminocarbonylation-cyclization starting from readily available precursors. This method displayed significant stereoselectivity, favoring the Z isomers, and was confirmed via X-ray diffraction analysis (Gabriele et al., 2006).

  • Reactions of 3‐oxo‐2,3‐dihydrobenzofuran : The reactivity of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate was studied, leading to the synthesis of pyran derivatives and highlighting the compound's versatility in organic synthesis (Mérour & Cossais, 1991).

  • Acylation and Synthesis of Furoisoflavones : The acylation of 2,3-dimethyl-4-hydroxybenzofuran with various acids led to a mixture of di- and tri-methylfuroisoflavones, showcasing the potential of the compound in the synthesis of complex organic molecules (Kawase et al., 1968).

Photophysical and Material Applications

  • Nonlinear Optical Properties : A study on analogs of Foron blue SR, including compounds related to "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one," investigated photophysical, structural aspects, and nonlinear optical properties. This work, using Density Functional Theory (DFT) and Time-Dependent DFT, highlighted the compound's potential in nonlinear optics, with significant findings on polarizability and hyperpolarizability (Bhagwat & Sekar, 2019).

Biological Activity and Potential Applications

  • Antimicrobial and Antioxidant Activities : A series of derivatives was synthesized and evaluated for antimicrobial and antioxidant properties. Among them, specific compounds showed effective antimicrobial and significant hydrogen peroxide scavenging activity, suggesting potential therapeutic applications (Malhotra et al., 2013).

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)9-13-14(21)5-4-12-18(22)17(25-19(12)13)8-11-3-6-15-16(7-11)24-10-23-15/h3-8,21H,9-10H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJIMZPTGXYAEX-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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